4-Fluoropicolinic acid

Descripción general

Descripción

4-Fluoropicolinic acid is a chemical compound that is not directly discussed in the provided papers. However, its structural relatives and synthesis methods for similar compounds are mentioned. For instance, the synthesis of novel fluoropicolinate herbicides through cascade cyclization of fluoroalkyl alkynylimines is described, which suggests a potential pathway for synthesizing 4-fluoropicolinic acid . Additionally, the synthesis of various fluorinated compounds, such as 4-fluoroprolines, indicates the broader interest and utility of fluorinated molecules in chemical biology .

Synthesis Analysis

The synthesis of related fluorinated compounds involves strategic methods such as cascade cyclization and the use of fluoride salts to introduce the fluoro group . Specifically, the synthesis of 4-amino-5-fluoropicolinates is achieved using N-trityl and acetal protecting groups, leading to 5-fluoropyridines that can be further elaborated into structures of interest, such as potential herbicides . This suggests that a similar approach could be applied to synthesize 4-fluoropicolinic acid.

Molecular Structure Analysis

While the molecular structure of 4-fluoropicolinic acid is not directly analyzed in the provided papers, the X-ray crystal structure analysis of a related compound, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, provides insight into the importance of understanding the electronic and spatial structure of fluorinated molecules . The detailed study of intermolecular interactions through Hirshfeld surface analysis is also relevant for understanding the molecular structure of 4-fluoropicolinic acid .

Chemical Reactions Analysis

The provided papers do not specifically address the chemical reactions of 4-fluoropicolinic acid. However, the synthesis and transformations of related fluorinated compounds, such as 8-fluoro-3,4-dihydroisoquinoline, indicate the reactivity of fluorinated heterocycles and their potential to undergo various chemical reactions, such as fluorine–amine exchange and alkylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoropicolinic acid are not detailed in the provided papers. Nonetheless, the discussion of the properties of other fluorinated compounds, such as the spectroscopic properties of 4-amino-1,8-naphthalimide derivatives, highlights the unique fluorescence features that can arise from fluorinated molecules . These properties are crucial for applications in molecular probes and the interaction with surfaces like ZnO nanoparticles .

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

- Cascade Cyclization for Herbicide Synthesis : The cyclization of fluoroalkyl alkynylimines with primary amines leads to the synthesis of 4-amino-5-fluoropicolinates, showing potential as herbicides. This method provides access to picolinic acids with alkyl or aryl substituents at the 6-position, previously inaccessible via cross-coupling chemistry (Johnson et al., 2015).

Fluorinated Compounds in Medicinal Chemistry

- Fluoroquinolones in Antibacterial Activity : 4-Quinolone-3-carboxylates, including 6-fluoro-7-piperazino-4-quinolones (fluoroquinolones), show significant antibacterial activity against gram-negative bacilli and cocci. These compounds, including norfloxacin and ciprofloxacin, target DNA gyrase, an essential bacterial enzyme (Wolfson & Hooper, 1985).

Drug Synthesis and Molecular Modeling

- Synthesis and Activity of Cholinesterase Inhibitors : New derivatives of 4-fluorobenzoic acid and tetrahydroacridine synthesized for inhibiting cholinesterases. Compounds showed potential as inhibitors of acetyl- and butyrylcholinesterase, with molecular modeling revealing their extended conformation in the active center of these enzymes (Szymański et al., 2012).

Pharmacology and Toxicology

- Pharmacokinetic Studies in Chemotherapy : Studies on fluorouracil (FU) and folinic acid in chemotherapy for colorectal cancer focus on pharmacokinetic follow-up, response, and survival rates. Individual FU dose adjustment based on pharmacokinetic monitoring showed improved response rates and fewer toxicities (Gamelin et al., 2008).

Spectroscopic and Imaging Applications

- Fluorescent Molecular Probes : 4-Substituted 1,8-naphthalimides, specifically fluorescent 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid, are sensitive molecular probes for ZnO nanoparticles, showing unusual fluorescence features and applications in spectroscopic characterization (Bekere et al., 2013).

Safety And Hazards

Propiedades

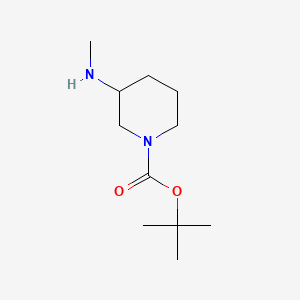

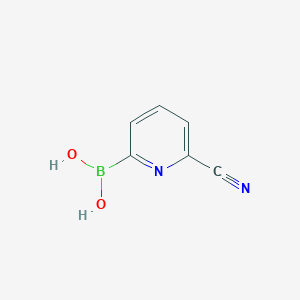

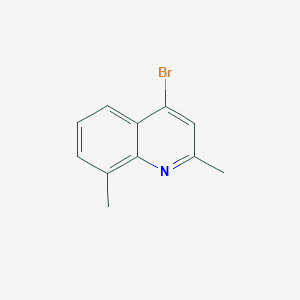

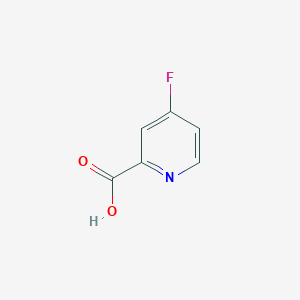

IUPAC Name |

4-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJINJNLDNIFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592834 | |

| Record name | 4-Fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoropicolinic acid | |

CAS RN |

886371-78-4 | |

| Record name | 4-Fluoro-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.